molecular formula C15H17N3O3 B3001476 N-(3-(benzofuran-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034457-67-3

N-(3-(benzofuran-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B3001476
M. Wt: 287.319
InChI Key: IGTCJDSSHFGMSM-UHFFFAOYSA-N
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Description

The compound N-(3-(benzofuran-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide is not directly discussed in the provided papers. However, the papers do discuss various similar heterocyclic compounds that have been synthesized and analyzed for their potential biological activities and molecular interactions. For instance, the synthesis of antipyrine derivatives with potential bioactivities is reported, which shares a common theme with the compound of interest in terms of the presence of a heterocyclic structure and potential for biological activity .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from commercially available raw materials. Key steps include ring-closing reactions, reduction reactions, and acylation reactions, which are common in the synthesis of complex organic molecules. For example, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through six steps with an overall yield of more than 30% . Similarly, a bifunctional formyl-acid was prepared and used in a one-pot Ugi reaction to produce a series of novel carboxamides .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as NMR and HR-ESI-MS, ensuring the correct identification of the synthesized molecules . X-ray crystallography is also employed to determine the solid-state structure of molecules, revealing the presence of intermolecular interactions such as hydrogen bonds and π-interactions that stabilize the crystal packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are carefully studied to optimize the reaction conditions and improve yields. For instance, the reaction of 1H-benzoimidazole-2-carbaldehyde with thioxothiazolidin carboxilic acids was explored to create a library of compounds with potential anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and intermolecular interactions. The stability of the crystal packing in some compounds is attributed to electrostatic energy contributions, hydrogen bonding, and π-interactions . The anticancer properties of some synthesized compounds are evaluated through in vitro cell line screening, providing insights into their biological activities .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Compounds structurally related to N-(3-(benzofuran-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of benzofuran-2-yl derivatives demonstrated promising in-vitro antibacterial activity against pathogenic microorganisms, including both gram-negative and gram-positive bacterial strains (Idrees, Bodke, & Siddiqui, 2020). Similarly, other related compounds have shown significant antimicrobial activity against a range of bacteria and fungi, indicating their potential as leads for developing new antibacterial and antifungal agents (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).

Anticancer Applications

Several studies have explored the anticancer potential of benzimidazole carboxamide derivatives. For example, the compound ABT-888, a PARP inhibitor, has shown promising results in human clinical trials for cancer treatment (Penning et al., 2009). Another study synthesized benzothiazole carboxamide derivatives and found them to have significant in vivo diuretic activity, with potential implications for cancer therapy (Yar & Ansari, 2009).

Additional Applications

Further research includes the synthesis of novel carboxamide derivatives with antimicrobial, anti-inflammatory, and antioxidant activities, emphasizing the broad potential of these compounds in various therapeutic areas (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Safety And Hazards

The safety and hazards associated with benzofuran derivatives can vary depending on the specific compound. A safety data sheet for a related compound, 2-Benzofuranyl methyl ketone, suggests that it is not a hazardous substance or mixture .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research will likely continue to explore the synthesis, biological activities, and potential applications of benzofuran derivatives.

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(18-9-8-17-15(18)20)16-7-3-5-12-10-11-4-1-2-6-13(11)21-12/h1-2,4,6,10H,3,5,7-9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTCJDSSHFGMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide

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